N-[(furan-2-yl)methyl]-4-(3-methoxybenzenesulfonamido)benzamide

Regioisomerism Target Selectivity ASBT Inhibitor

N-[(furan-2-yl)methyl]-4-(3-methoxybenzenesulfonamido)benzamide (CAS 690962-42-6) is a synthetic benzamide derivative containing a furan-2-ylmethyl substituent and a 3-methoxybenzenesulfonamido group located para to the central amide bond. It belongs to a class of benzenesulfonamido-benzamide compounds that have been investigated primarily as inhibitors of the apical sodium-dependent bile acid transporter (ASBT) in patent literature.

Molecular Formula C19H18N2O5S
Molecular Weight 386.42
CAS No. 690962-42-6
Cat. No. B2377392
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(furan-2-yl)methyl]-4-(3-methoxybenzenesulfonamido)benzamide
CAS690962-42-6
Molecular FormulaC19H18N2O5S
Molecular Weight386.42
Structural Identifiers
SMILESCOC1=CC(=CC=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)NCC3=CC=CO3
InChIInChI=1S/C19H18N2O5S/c1-25-16-4-2-6-18(12-16)27(23,24)21-15-9-7-14(8-10-15)19(22)20-13-17-5-3-11-26-17/h2-12,21H,13H2,1H3,(H,20,22)
InChIKeyRJSXHPRSGHSKFN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for N-[(furan-2-yl)methyl]-4-(3-methoxybenzenesulfonamido)benzamide (CAS 690962-42-6) – A Regiospecific Sulfonamido-Benzamide


N-[(furan-2-yl)methyl]-4-(3-methoxybenzenesulfonamido)benzamide (CAS 690962-42-6) is a synthetic benzamide derivative containing a furan-2-ylmethyl substituent and a 3-methoxybenzenesulfonamido group located para to the central amide bond [1]. It belongs to a class of benzenesulfonamido-benzamide compounds that have been investigated primarily as inhibitors of the apical sodium-dependent bile acid transporter (ASBT) in patent literature [2]. The compound shares the same molecular formula (C₁₉H₁₈N₂O₅S) and molecular weight (386.4 g/mol) as its closest regioisomeric analog, N-[3-[[(2-furanylmethyl)amino]sulfonyl]phenyl]-4-methoxybenzamide (CAS 522625-85-0), which is known as Anti-Influenza agent 4 . This structural similarity creates a critical procurement challenge requiring clear, evidence-based differentiation.

Why Regioisomeric Analogs Cannot Substitute for N-[(furan-2-yl)methyl]-4-(3-methoxybenzenesulfonamido)benzamide in Specialized Research


The target compound and its closest analog, CAS 522625-85-0, are regioisomers with the sulfonamide moiety attached at different positions on the central phenyl ring [1]. While CAS 522625-85-0 is a validated anti-influenza agent with quantitative EC₅₀ data against viral strains, the target CAS 690962-42-6 is associated with an entirely distinct target class (ASBT inhibition) in patent filings, indicating a complete shift in therapeutic and biological profile [2]. This fundamental mechanistic divergence means that these compounds are not functionally interchangeable; selecting the wrong regioisomer would lead to invalid biological conclusions and wasted resources in any target-based screening campaign.

Differentiation Evidence for N-[(furan-2-yl)methyl]-4-(3-methoxybenzenesulfonamido)benzamide Against In-Class Analogs


Structural Regioisomerism Drives Divergent Target Selectivity: ASBT Inhibition vs. Antiviral Activity

The key differentiation between CAS 690962-42-6 and its closest analog CAS 522625-85-0 lies in the position of the sulfonamide linkage on the central phenyl ring [1]. The target compound incorporates a 4-(3-methoxybenzenesulfonamido) group, placing the sulfonamide para to the benzamide bond. This specific configuration is claimed in patent literature for ASBT inhibition (anti-hyperlipidemia and cholestasis applications) [2]. In contrast, CAS 522625-85-0 features a 3-sulfonamide substitution and is described as a potent influenza virus inhibitor with EC₅₀ values of 150 nM and 62 nM against A/Roma and A/Parma strains, respectively . The target compound has no published antiviral data, and the analog has no published ASBT inhibition data, making their target profiles non-overlapping.

Regioisomerism Target Selectivity ASBT Inhibitor Benzamide Derivatives

Limitation Note: Absence of Direct Comparative Quantitative Evidence for CAS 690962-42-6

A comprehensive search of the public domain (PubMed, PubChem, Google Scholar, and major patent databases) up to May 2026 has identified NO peer-reviewed primary research articles or published biological assay data specifically quantifying the activity of CAS 690962-42-6 against any target [1]. The compound is named as an example within the scope of patent CN103183623A, which claims ASBT inhibition for a broad class of benzenesulfonamido-benzamides, but individual compound-level IC₅₀ or EC₅₀ values are not disclosed [2]. By contrast, the regioisomer CAS 522625-85-0 has publicly disclosed quantitative antiviral data, giving it a clear data advantage in its respective field .

Data Availability Procurement Risk Assay Validation

Class-Level Potency Inference for ASBT Inhibition Provides a Baseline Expectation for Primary Screening

Patent CN103183623A demonstrates that the class of benzenesulfonamido-benzamide derivatives, inclusive of the structural motif of CAS 690962-42-6, 'obviously inhibit the apical sodium-dependent bile acid transporter (ASBT) at the cellular level' [1]. While compound-specific data are absent, the class-level inference establishes a scientifically plausible expectation that CAS 690962-42-6 should be prioritized as an initial screening candidate for ASBT target-based assays, differentiating it from the anti-influenza regioisomer (CAS 522625-85-0) that lacks any connection to bile acid transport pathways .

ASBT Inhibition Class-Level Inference Primary Screening

Physicochemical Profile Consistency Supports Formulation and Assay Design Comparability

As regioisomers, CAS 690962-42-6 and CAS 522625-85-0 share identical molecular formula (C₁₉H₁₈N₂O₅S), molecular weight (386.4 g/mol), and computed properties including XLogP3 (~3.0) and topological polar surface area (~102 Ų) [1]. This physicochemical parity means that when transitioning from the validated anti-influenza analog to the target ASBT screening compound, users do not face altered solubility, permeability, or formulation challenges that could confound assay reproducibility. The differentiation is purely target-based, not property-based.

Physicochemical Properties Solubility Assay Development

Recommended Application Scenarios for N-[(furan-2-yl)methyl]-4-(3-methoxybenzenesulfonamido)benzamide Based on Evidence Profile


Primary Screening in ASBT-Mediated Bile Acid Transport Assays for Hyperlipidemia Research

Procurement is scientifically justified for laboratories initiating a primary screening campaign against the apical sodium-dependent bile acid transporter (ASBT). The compound's structural alignment with the ASBT-inhibiting benzenesulfonamido-benzamide class claimed in patent CN103183623A [1] supports its inclusion as a screening candidate. Users should note that no compound-specific IC₅₀ data are publicly available, so de novo dose-response characterization is required.

Regioisomeric Selectivity Profiling to Map Sulfonamide Position–Activity Relationships

This compound serves as a critical tool for studying the impact of sulfonamide attachment position (para vs. meta) on target selectivity. By comparing CAS 690962-42-6 directly with its regioisomer CAS 522625-85-0, researchers can generate quantitative structure-activity relationship (QSAR) data to define the structural determinants of ASBT versus antiviral target engagement .

Assay Validation and Protocol Development for Benzenesulfonamido-Benzamide Libraries

Given its physicochemical profile, which is essentially identical to its data-rich regioisomer [2], CAS 690962-42-6 can be used as a method development standard for solubility, stability, and DMSO stock preparation protocols. This supports robust assay design before committing to larger library procurement.

Mechanistic Follow-Up in Bile Acid Homeostasis and Cholestasis Disease Models

Based on the class-level ASBT inhibition inference [1], the compound is suitable for exploratory in vitro studies in hepatocyte or enterocyte models of bile acid transport, provided that appropriate reference inhibitors and vehicle controls are included to validate any observed activity.

Quote Request

Request a Quote for N-[(furan-2-yl)methyl]-4-(3-methoxybenzenesulfonamido)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.